molecular formula C7H9F3O3 B13425589 2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one CAS No. 333339-72-3

2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one

Cat. No.: B13425589
CAS No.: 333339-72-3
M. Wt: 198.14 g/mol
InChI Key: OCVBONPDRSJOQY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one is a fluorinated organic compound with a unique structure that includes a trifluoromethyl group and a methoxy-substituted oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one typically involves the reaction of a trifluoromethyl ketone with a methoxy-substituted oxolane derivative. One common method includes the use of trifluoroacetic anhydride and a suitable oxolane precursor under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the methoxy-substituted oxolane ring can influence its overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(2-methoxyoxolan-3-yl)ethan-1-one is unique due to the presence of both a trifluoromethyl group and a methoxy-substituted oxolane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

333339-72-3

Molecular Formula

C7H9F3O3

Molecular Weight

198.14 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-methoxyoxolan-3-yl)ethanone

InChI

InChI=1S/C7H9F3O3/c1-12-6-4(2-3-13-6)5(11)7(8,9)10/h4,6H,2-3H2,1H3

InChI Key

OCVBONPDRSJOQY-UHFFFAOYSA-N

Canonical SMILES

COC1C(CCO1)C(=O)C(F)(F)F

Origin of Product

United States

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